molecular formula C15H10BrClN2OS B2409769 4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 942001-63-0

4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2409769
CAS No.: 942001-63-0
M. Wt: 381.67
InChI Key: BZPAKSQUIBAREH-UHFFFAOYSA-N
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Description

4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The 5-chloro and 4-methyl groups are introduced through electrophilic aromatic substitution reactions.

    Bromination: The bromine atom is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide by reacting the brominated benzothiazole with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-chloro-N-(5-bromo-4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-methyl-N-(5-chloro-4-bromo-1,3-benzothiazol-2-yl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms, along with the benzothiazole core, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-8-11(17)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPAKSQUIBAREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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